molecular formula C9H22NO4P B2451565 Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate CAS No. 169769-56-6

Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate

Cat. No.: B2451565
CAS No.: 169769-56-6
M. Wt: 239.252
InChI Key: DUWIUTLNFFHRNL-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[di(propan-2-yloxy)phosphorylmethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)7-12-6-5-10/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWIUTLNFFHRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(COCCN)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Core Protocol

The most widely documented method for synthesizing Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate involves the reaction of diisopropyl phosphite with 2-aminoethanol under controlled conditions. The process exploits the nucleophilic properties of the hydroxyl group in 2-aminoethanol, which attacks the electrophilic phosphorus center in diisopropyl phosphite. This results in the displacement of an isopropyloxy group and the formation of the target compound (Figure 1).

Reaction Equation:
$$
\text{Diisopropyl phosphite} + \text{2-Aminoethanol} \rightarrow \text{this compound} + \text{Isopropyl alcohol}
$$

The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis. Catalysts like triethylamine are occasionally employed to neutralize acidic by-products and drive the reaction to completion.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature : Reactions are performed at 0–25°C to suppress side reactions such as oxidation or polymerization.
  • Molar Ratios : A 1:1 molar ratio of diisopropyl phosphite to 2-aminoethanol ensures stoichiometric conversion, though slight excesses of diisopropyl phosphite (1.2:1) improve yields.
  • Solvent Choice : Polar aprotic solvents enhance reactivity, with THF yielding >85% purity compared to <70% in non-polar solvents.

Table 1: Optimization Parameters for Conventional Synthesis

Parameter Optimal Range Yield (%) Purity (%)
Temperature 0–25°C 78–85 85–90
Molar Ratio (P:AmE) 1.2:1 82 88
Solvent THF 85 90

Purification and Characterization

Crude products are purified via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Analytical confirmation relies on:

  • NMR Spectroscopy : $$^{31}\text{P}$$ NMR shows a singlet at δ 18–20 ppm, confirming phosphonate formation.
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 239.25 [M+H]$$^+$$.
  • Infrared Spectroscopy : Peaks at 1250 cm$$^{-1}$$ (P=O) and 3350 cm$$^{-1}$$ (N-H) validate functional groups.

Alternative Synthetic Approaches

Solid-Phase Synthesis Strategies

Methods developed for DNA-encoded libraries, such as bromoacetic acid-mediated couplings, could theoretically functionalize phosphonate precursors. However, no direct applications to this compound are documented.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

Method Yield (%) Purity (%) Complexity Scalability
Nucleophilic Substitution 85 90 Moderate High
Kabachnik–Fields N/A N/A High Low

The conventional method remains superior due to its simplicity and scalability, whereas alternative routes require further development.

Chemical Reactions Analysis

Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate is utilized to introduce phosphonate groups into various organic molecules, facilitating the formation of carbon-phosphorus bonds essential for synthesizing organophosphorus compounds .

Biology

  • Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it valuable for studying metabolic pathways and enzyme kinetics .
  • Biochemical Probes : Due to its structural features, it may serve as a biochemical probe, aiding in the elucidation of biochemical pathways and interactions within cellular systems .

Medicine

  • Therapeutic Applications : Preliminary research suggests that this compound may exhibit therapeutic effects by modulating enzyme activity involved in metabolic processes. This positions it as a candidate for further investigation in drug development .

Industry

  • Flame Retardants and Plasticizers : The compound is explored for its applications in developing advanced materials such as flame retardants and plasticizers due to its stability and reactivity .

Case Studies

  • Enzyme Inhibition Research :
    • A study demonstrated that this compound effectively inhibited specific enzymes involved in purine metabolism, showcasing its potential therapeutic applications against metabolic disorders .
  • Material Science Applications :
    • Investigations into its use as a flame retardant revealed that the compound's phosphonate group contributes significantly to thermal stability, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific alkyl groups, which can influence its reactivity and applications in various fields .

Biological Activity

Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate is a phosphonate compound that has garnered attention for its notable biological activities and potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two propan-2-yl groups and an aminoethoxy substituent attached to a phosphonate moiety. This configuration enhances its solubility and buffering capacity compared to similar compounds, making it particularly interesting for biological applications.

The biological activity of this compound is primarily attributed to its phosphonate functional group, which can interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in specific conditions, although further studies are needed to elucidate these interactions fully.
  • Buffering Agent : It acts as a non-ionic organic buffering agent in cell culture systems, maintaining pH levels crucial for various biochemical processes.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits antiviral properties similar to other phosphonates. Phosphonates are known for their ability to inhibit enzymes utilizing phosphates as substrates, which is critical in viral replication processes. Additionally, preliminary studies suggest potential anticancer activities through the modulation of enzyme activity linked to cell proliferation .

Immunomodulatory Effects

Phosphonates have also been explored for their immunomodulatory effects, which may contribute to their therapeutic potential in various diseases . The ability of this compound to influence immune responses could be beneficial in conditions where immune modulation is required.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Activity Modulation : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential for drug development targeting metabolic disorders.
  • Cell Culture Applications : In cell culture experiments, this compound effectively maintained physiological pH levels, indicating its utility as a buffering agent in laboratory settings.
  • Comparative Studies : Comparative analyses with structurally similar compounds revealed that this compound outperformed others in terms of solubility and buffering capacity, making it a preferred choice for biochemical applications .

Data Table: Biological Activity Summary

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes,
Antiviral EffectsSimilar mechanisms as other phosphonates ,
ImmunomodulatoryPotential modulation of immune responses
Buffering CapacityMaintains pH levels in cell culture systems

Q & A

Q. What synthetic routes are most effective for producing Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis optimization can employ factorial design to systematically test variables (e.g., temperature, solvent polarity, catalyst loading) . For example, phosphonate esterification reactions often require anhydrous conditions and controlled stoichiometry of the alcohol and phosphoryl chloride intermediates. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Yield improvements may involve quenching side reactions with scavengers (e.g., molecular sieves for water removal). Comparative studies with structurally analogous phosphonates (e.g., dimethyl (2-hydroxyethyl)phosphonate derivatives) suggest refluxing in aprotic solvents like THF enhances purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 31^{31}P NMR to confirm phosphonate linkage (δ ≈ 20–30 ppm) and 1^{1}H/13^{13}C NMR to resolve the 2-aminoethoxy and isopropyl moieties .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight and detect impurities via isotopic patterns.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify P=O stretches (~1250 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) .
  • Elemental Analysis : Quantify C, H, N, and P to verify stoichiometry.

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Use personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Neutralize waste with dilute sodium bicarbonate before disposal, adhering to institutional guidelines for phosphonate-containing waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or environmental fate of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model hydrolysis pathways, focusing on the phosphonate ester’s susceptibility to nucleophilic attack .
  • QSAR/QSPR Models : Predict biodegradation or toxicity by correlating molecular descriptors (e.g., logP, polar surface area) with experimental data from analogous compounds .
  • Molecular Dynamics Simulations : Study solvation effects in aqueous environments to assess persistence in ecosystems .

Q. How should researchers address contradictions between experimental data (e.g., conflicting NMR or MS results)?

  • Methodological Answer :
  • Cross-Validation : Confirm spectral assignments using 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Dynamic Effects : Consider conformational flexibility (e.g., rotameric states of the 2-aminoethoxy group) that may cause splitting in spectra .
  • Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., hydrolyzed phosphonic acids) that interfere with characterization .

Q. What experimental design strategies are recommended for studying this compound’s hydrolysis kinetics under varying pH and temperature conditions?

  • Methodological Answer :
  • Multi-Factor Kinetic Studies : Employ a central composite design to explore interactions between pH (3–10), temperature (25–60°C), and ionic strength .
  • Analytical Endpoints : Quantify hydrolysis products (e.g., phosphonic acid) via 31^{31}P NMR or ion chromatography.
  • Theoretical Framework : Link results to Brønsted catalysis equations or Eyring plots to derive activation parameters .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound across different labs?

  • Methodological Answer :
  • Standardized Protocols : Publish detailed synthetic procedures, including exact grades of reagents (e.g., anhydrous solvents) and equipment calibration data .
  • Interlaboratory Validation : Share characterized samples for cross-lab NMR/MS comparisons.
  • Data Transparency : Report negative results (e.g., failed coupling reactions) to highlight critical parameters .

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